2,2-Dimethylglutaric acid

Environmental persistence Biodegradation resistance Metabolic stability

Procure verified 2,2-dimethylglutaric acid (CAS 681-57-2) – the isomer-pure, branched C5 dicarboxylic acid essential for reproducible coordination polymer engineering (Cd, Co, transition metals; sql, bnn, dia topologies). The gem‑dimethyl group at C2 provides steric bulk for predictable structure-directing properties, enabling concentration‑dependent fluorescence enhancement in optical NH₃ vapor sensors. Unlike generic dimethylglutaric acid, this certified ≥98% purity product guarantees correct positional isomer, preventing synthesis failures. It is resistant to microbial β‑oxidation, making it the definitive choice for biodegradation and environmental persistence studies. Each batch is accompanied by NMR, HPLC, and GC documentation. Purchase with confidence today.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 681-57-2
Cat. No. B1205061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylglutaric acid
CAS681-57-2
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)O)C(=O)O
InChIInChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyBTUDGPVTCYNYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylglutaric Acid (CAS 681-57-2): Identity and Core Characteristics for Procurement Decisions


2,2-Dimethylglutaric acid (CAS 681-57-2, UNII S46AMQ2G6C) is a branched-chain α,ω-dicarboxylic acid with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol [1]. Structurally, it comprises a five-carbon glutaric acid backbone bearing two methyl substituents at the C2 position [2]. This gem-dimethyl substitution pattern confers distinct stereoelectronic properties that fundamentally alter the compound's coordination behavior, metabolic stability, and physicochemical profile relative to its linear or alternatively substituted analogs. The compound is a colorless crystalline solid at room temperature with a melting point range of 82–86 °C and a boiling point of approximately 300.4 °C at 760 mmHg .

Why 2,2-Dimethylglutaric Acid Cannot Be Interchanged with 3,3-Dimethylglutaric Acid or Unsubstituted Glutaric Acid


The procurement of a generic dimethylglutaric acid without precise positional isomer specification introduces substantial risk to experimental reproducibility and functional outcomes. The position of methyl substitution is the primary determinant of a dimethylglutaric acid's chemical behavior: 2,2-dimethylglutaric acid places the gem-dimethyl group alpha to one carboxyl, creating a sterically congested coordination environment and an asymmetric carbon backbone, whereas 3,3-dimethylglutaric acid bears the dimethyl group at the central β-carbon, producing a symmetrical molecule with markedly different coordination geometry preferences [1]. Furthermore, 2,2-dimethylglutaric acid exhibits pronounced resistance to microbial β-oxidation that is not shared by unsubstituted glutaric acid, rendering it functionally non-interchangeable in applications where environmental persistence or metabolic stability is a design criterion [2]. These divergent properties dictate that substitution without rigorous isomer verification will yield unpredictable results in coordination polymer synthesis, biodegradation studies, and any application reliant on defined stereoelectronic parameters.

Quantitative Evidence for Selecting 2,2-Dimethylglutaric Acid Over Structural Analogs


2,2-Dimethylglutaric Acid Confers Refractoriness to Microbial Degradation Whereas Unsubstituted Glutaric Acid Is Rapidly Metabolized

In a systematic survey of substituted aliphatic acid degradability by soil microorganisms, 2,2-dimethylglutaric acid demonstrated marked resistance to microbial attack, in stark contrast to the rapid and complete degradation observed for unsubstituted glutaric acid and monocarboxylic acid controls [1]. The dimethyl substitution at C2 sterically hinders β-oxidation, the primary microbial catabolic pathway for aliphatic acids. An Arthrobacter species isolated from the soil inoculum converted 2,2-dimethylglutaric acid to a single detectable metabolite—tentatively identified as 2,2-dimethyl-3-oxopropanoic acid or 2,2-dimethyl-3-oxobutanoic acid—with no evidence of complete mineralization, whereas unsubstituted glutaric acid was fully oxidized without accumulation of intermediates [2].

Environmental persistence Biodegradation resistance Metabolic stability

2,2-Dimethylglutaric Acid-Based Co(II) Coordination Polymer Exhibits Quantifiable NH₃ Vapor Sensing with Turn-On Fluorescence Response

A Co(II) coordination polymer synthesized from 2,2-dimethylglutaric acid, [Co₂(μ-dmg)₂(μ-pbtx)₂]ₙ (complex 4), demonstrated selective fluorescence turn-on response upon exposure to NH₃ vapor [1]. The emission intensity increased proportionally with NH₃ vapor concentration across the tested range, establishing a quantifiable sensing capability. While the study did not include direct comparative sensing data for coordination polymers built from other dicarboxylates under identical conditions, the observed sensitivity is directly attributable to the specific coordination geometry and electronic structure enabled by the 2,2-dimethylglutarate ligand framework [2].

Ammonia sensing Coordination polymers Fluorescence detection

2,2-Dimethylglutarate Ligand Enables Tunable Dimensionality (2D and 3D) and Diverse Topologies in Cd(II) Coordination Polymers

Three Cd(II) coordination polymers synthesized with 2,2-dimethylglutaric acid under hydrothermal conditions exhibited distinct dimensionalities and network topologies dictated by auxiliary ligand selection, while the dmg²⁻ ligand itself maintained consistent bridging coordination modes [1]. Single-crystal X-ray diffraction revealed that complex 1 displays a 2D sql/Shubnikov tetragonal plane net topology; complex 2 exhibits a twofold interpenetrating 3D+3D→3D framework with bnn hexagonal BN topology; and complex 3 forms a 3D coordination polymer with dia topology [2]. In contrast, analogous syntheses employing 3,3-dimethylglutaric acid as the dicarboxylate ligand have been reported to yield structurally distinct coordination motifs due to the altered spatial disposition of carboxylate donors, though direct head-to-head comparisons under identical auxiliary ligand conditions are not available in the published literature.

Coordination polymers Crystal engineering Topology control

Validated Application Scenarios for 2,2-Dimethylglutaric Acid Based on Quantitative Evidence


Coordination Polymer Synthesis Requiring Controlled Dimensionality and Defined Network Topologies

2,2-Dimethylglutaric acid is empirically validated as a versatile O-donor bridging ligand for constructing Cd(II) and transition metal coordination polymers with tunable dimensionality (2D and 3D frameworks) and diverse network topologies including sql, bnn, and dia nets [1]. The gem-dimethyl group at C2 introduces steric bulk that modulates metal-ligand coordination geometry without eliminating bridging capacity, providing crystal engineers with a predictable structure-directing building block distinct from the symmetrical 3,3-isomer [2].

Functional Materials for NH₃ Vapor Sensing via Fluorescence Turn-On Detection

Coordination polymers incorporating 2,2-dimethylglutarate ligands have demonstrated concentration-dependent fluorescence enhancement upon exposure to NH₃ vapor, with the Co(II)-dmg-pbtx framework (complex 4) exhibiting promising sensor characteristics [1]. This functionality positions 2,2-dimethylglutaric acid as a building block of choice for developing optical ammonia sensors where the dicarboxylate component contributes to the sensory response mechanism, a property not reported for unsubstituted glutarate-based coordination polymers under comparable conditions [2].

Studies Requiring Metabolic Stability or Environmental Persistence of Aliphatic Dicarboxylic Acid Moieties

In experimental systems where microbial biodegradation would confound results—such as soil persistence studies, controlled-release formulations, or biological tracer experiments—2,2-dimethylglutaric acid provides a metabolically recalcitrant alternative to unsubstituted glutaric acid [1]. The dimethyl substitution at C2 imposes a β-oxidation blockade that prevents complete mineralization by soil microorganisms, whereas unsubstituted glutaric acid is rapidly and completely degraded under identical conditions [2]. This differential susceptibility is critical for applications where compound longevity is a design requirement.

Organic Synthesis Requiring an α-Branched C5 Dicarboxylic Acid Building Block

As an α,α-disubstituted glutaric acid derivative, 2,2-dimethylglutaric acid serves as a sterically encumbered C5 dicarboxylic acid synthon in organic synthesis pathways where branching at the α-position is required to modulate reactivity, prevent unwanted side reactions, or install the gem-dimethyl motif into target molecules [1]. Its availability in high purity (≥98%) with supporting analytical documentation (NMR, HPLC, GC) from reputable suppliers enables its reliable deployment in multi-step synthetic sequences where positional isomer purity is essential for reproducible outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylglutaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.